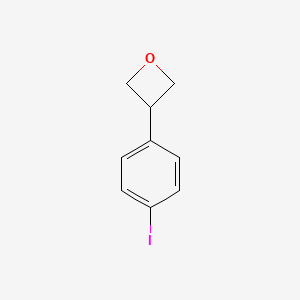
2-(Dibromomethyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dibromomethyl)-1,3-dioxolane is an organic compound characterized by the presence of two bromine atoms attached to a methylene group, which is further connected to a 1,3-dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibromomethyl)-1,3-dioxolane typically involves the bromination of 1,3-dioxolane derivatives. One common method is the reaction of 1,3-dioxolane with bromoform in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of a dibromomethyl intermediate, which then reacts with the dioxolane ring to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of phase-transfer catalysts can improve the efficiency of the bromination process .
化学反応の分析
Types of Reactions
2-(Dibromomethyl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The dibromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carbonyl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: New derivatives with different functional groups.
Reduction: Methyl-substituted dioxolane.
Oxidation: Carbonyl compounds such as aldehydes or ketones.
科学的研究の応用
2-(Dibromomethyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a building block in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-(Dibromomethyl)-1,3-dioxolane involves its reactivity with various nucleophiles and electrophiles. The dibromomethyl group is highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile .
類似化合物との比較
Similar Compounds
Dibromomethane: Similar in structure but lacks the dioxolane ring.
Bromoform: Contains three bromine atoms attached to a single carbon.
1,3-Dioxolane: Lacks the dibromomethyl group but shares the dioxolane ring structure
Uniqueness
2-(Dibromomethyl)-1,3-dioxolane is unique due to the combination of the dibromomethyl group and the 1,3-dioxolane ring. This unique structure imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .
特性
分子式 |
C4H6Br2O2 |
|---|---|
分子量 |
245.90 g/mol |
IUPAC名 |
2-(dibromomethyl)-1,3-dioxolane |
InChI |
InChI=1S/C4H6Br2O2/c5-3(6)4-7-1-2-8-4/h3-4H,1-2H2 |
InChIキー |
NAEXTWGJDYSKQI-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)C(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B12954385.png)
![Ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B12954403.png)


![Benzo[f]cinnoline](/img/structure/B12954418.png)





![2-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12954455.png)



